Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-
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Overview
Description
Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-: is an organic compound with the molecular formula C18H30O and a molecular weight of 262.43 g/mol . .
Preparation Methods
The synthesis of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves several steps. One common method includes the alkylation of 4-(1,1,3,3-tetramethylbutyl)phenol with 1-bromobutane under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- can be compared with other similar compounds, such as:
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: This compound has a similar phenylpropane structure but with different substituents, leading to distinct chemical and biological properties.
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)-: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Properties
CAS No. |
111753-22-1 |
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Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H30O/c1-7-8-13-19-16-11-9-15(10-12-16)18(5,6)14-17(2,3)4/h9-12H,7-8,13-14H2,1-6H3 |
InChI Key |
LELQMXQCPHFHED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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